REACTION_CXSMILES
|
[C:1]([Cl:4])(=O)[CH3:2].[N:5]([CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][C:21]([OH:23])=[O:22])=[N+]=[N-].O.C(Cl)Cl>C(O)C>[ClH:4].[NH2:5][CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][C:21]([O:23][CH2:1][CH3:2])=[O:22]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCOCCOCCOCCOCC(=O)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed on a rotovap
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethanol
|
Type
|
ADDITION
|
Details
|
Activated charcoal was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred for approximately half an hour after which it
|
Type
|
FILTRATION
|
Details
|
was filtered through celite
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed on a rotovap
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol/water (50:50) (200 mL)
|
Type
|
ADDITION
|
Details
|
Formic acid was added (16 g)
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed to 60° C.
|
Type
|
STIRRING
|
Details
|
stirred until evolution of gas
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed on a rotovap
|
Type
|
CUSTOM
|
Details
|
Residual water and salt were removed by filtration and azeotropic distillation with ethanol (2×)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
NCCOCCOCCOCCOCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |